molecular formula C8H15NO B2368287 7-Methyl-6-oxaspiro[3.4]octan-2-amine CAS No. 2126162-79-4

7-Methyl-6-oxaspiro[3.4]octan-2-amine

Cat. No.: B2368287
CAS No.: 2126162-79-4
M. Wt: 141.214
InChI Key: BCXUEDMCCMYOCK-UHFFFAOYSA-N
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Description

7-Methyl-6-oxaspiro[3.4]octan-2-amine is a chemical compound that belongs to the class of spirocyclic amines. It has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring system.

Scientific Research Applications

7-Methyl-6-oxaspiro[3.4]octan-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has applications in the industrial sector, such as in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-oxaspiro[3.4]octan-2-amine can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-oxaspiro[3.4]octan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The reaction conditions typically include controlled temperature, pressure, and pH to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Methyl-6-oxaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-Methyl-6-oxaspiro[3.4]octan-2-amine can be compared with other similar spirocyclic amines. Some of the similar compounds include 2-azaspiro[3.4]octane and other spirocyclic derivatives. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the oxirane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-methyl-6-oxaspiro[3.4]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-2-8(5-10-6)3-7(9)4-8/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXUEDMCCMYOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC(C2)N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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